molecular formula C19H27NO6 B15095252 Crotaverrine

Crotaverrine

Cat. No.: B15095252
M. Wt: 365.4 g/mol
InChI Key: HPDHKHMHQGCNPE-LSMSNJBFSA-N
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Description

Crotaverrine, also known as O-acetylcoumarin, is a flavonoid compound primarily isolated from the plant species Crotalaria verrucosa and Crotalaria walkeri . Structurally, it belongs to the coumarin derivatives, characterized by a benzopyrone backbone with an acetylated hydroxyl group. A key feature of this compound is its isomeric relationship with Ligularidine, another flavonoid extracted from Ligularia dentata, which shares the same molecular formula but differs in spatial arrangement, leading to distinct physicochemical properties .

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-

InChI Key

HPDHKHMHQGCNPE-LSMSNJBFSA-N

Isomeric SMILES

C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Crotaverrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Crotaverrine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.

    Industry: Utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.

Comparison with Similar Compounds

Table 1: Structural and Source-Based Comparison

Compound Source Core Structure Functional Group Modifications
This compound Crotalaria verrucosa Benzopyrone (Coumarin) O-acetylation at hydroxyl group
Ligularidine Ligularia dentata Benzopyrone (Coumarin) No acetylation (free hydroxyl)

Functional Comparison: this compound vs. Other Flavonoids

Beyond its isomer, this compound shares functional similarities with other flavonoids, such as Sepiapterin and Phyllostemine, which are also derived from plant and insect sources (Table 2). However, their structural diversity—such as the presence of pterin moieties in Sepiapterin or alkaloid-like features in Phyllostemine—results in varied bioactivity profiles .

Table 2: Functional Comparison with Other Flavonoids

Compound Source Key Structural Features Putative Biological Roles
This compound Crotalaria species Acetylated coumarin Antioxidant, anti-inflammatory
Sepiapterin Insects/plants Pterin derivative Pigmentation, redox reactions
Phyllostemine Phyllostemonaceae family Alkaloid-flavonoid hybrid Antimicrobial, insecticidal

Research Findings and Limitations

Key gaps include:

  • Pharmacological Data: No published IC50, EC50, or toxicity profiles for this compound or its isomers.
  • Mechanistic Insights : The impact of acetylation on bioavailability or target binding remains unexplored.
  • Comparative Studies : Direct comparisons with Ligularidine or Sepiapterin in biological assays are absent.

These limitations highlight the need for rigorous biochemical and pharmacological evaluations to validate hypothetical advantages over similar compounds.

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